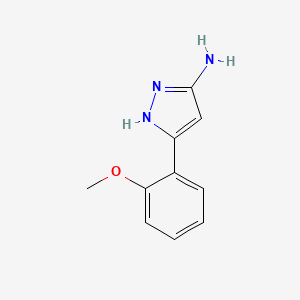

3-(2-methoxyphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAXSEJMMGAXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149246-82-2 | |

| Record name | 3-(2-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Analysis in Research

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as a definitive method for determining the absolute structure of crystalline solids. For complex heterocyclic systems like substituted pyrazoles, it provides unequivocal evidence of atomic connectivity, molecular geometry, and intermolecular interactions, which can be difficult to ascertain by spectroscopic methods alone. nih.gov

The synthesis of substituted pyrazoles can often lead to the formation of two or more regioisomers. In such cases, single-crystal X-ray diffraction is an indispensable tool for unambiguous structural assignment. nih.gov Studies on closely related aminopyrazole derivatives have demonstrated that this technique provides definitive proof of the substitution pattern on the pyrazole (B372694) ring, confirming which substituent is bonded to which specific atom. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C16H14N2O2 |

| Formula Weight | 266.29 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 17.5626 (15) |

| b (Å) | 10.2239 (7) |

| c (Å) | 7.4513 (7) |

| Volume (ų) | 1337.94 (19) |

| Z | 4 |

| Temperature (K) | 173 |

While the entire molecule may not be planar due to these rotations, constituent parts often are. For instance, the methoxybenzene group in an analog is reported to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0354 Å. nih.goved.ac.uk In another related compound, the entire molecule, including both phenyl rings and the pyrazole core, was found to be nearly planar, with an r.m.s. deviation for all non-hydrogen atoms of just 0.089 Å. researchgate.netnih.gov

The arrangement of molecules in a crystal lattice is governed by intermolecular forces, with hydrogen bonding playing a dominant role for compounds containing N-H or O-H groups. The amine group (NH2) and the pyrazole ring nitrogens in 3-(2-methoxyphenyl)-1H-pyrazol-5-amine are key participants in these interactions.

Crystal structure analyses of related aminopyrazoles reveal the formation of distinct hydrogen-bonding networks. For example, an intermolecular N—H⋯N hydrogen bond can link symmetry-related molecules into a chain. nih.gov In other structures, N—H⋯O hydrogen bonds are observed, where the amine group acts as a donor and an oxygen atom from a neighboring molecule acts as an acceptor, stabilizing the crystal structure. researchgate.netnih.gov The specific nature of these networks, whether they form simple dimers, chains, or more complex three-dimensional arrays, depends on the precise arrangement and steric hindrance of the substituents. researchgate.netcardiff.ac.uk

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

|---|---|---|---|---|

| N1—H1···O1 | 0.92 (3) | 2.07 (3) | 2.628 (2) | 118 (2) |

*D = donor atom; A = acceptor atom.

Advanced Spectroscopic Techniques for Structural Research

While X-ray diffraction provides a static picture of the solid state, advanced spectroscopic techniques offer invaluable information about the molecule's structure and dynamics in solution.

Multidimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of this compound in solution. A suite of experiments is used to map out the complete chemical environment and connectivity. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It allows for the unambiguous assignment of quaternary carbons and helps piece together the molecular skeleton by connecting different spin systems. For instance, HMBC can show correlations from the pyrazole ring protons to the quaternary carbons of the attached phenyl rings. nih.govresearchgate.net

Heteronuclear 2-Bond Correlation (H2BC): H2BC provides information on two-bond H-C correlations, offering complementary data to HMBC and helping to resolve ambiguities in complex spectra. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. A distinct NOE correlation between a pyrazole ring proton and the protons on the neighboring phenyl ring would confirm their proximity and help define the molecule's preferred conformation in solution. nih.govmdpi.commdpi.com

These advanced NMR techniques, when used in combination, provide a detailed and robust confirmation of the molecular structure that is consistent with X-ray diffraction data. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision, typically to four or five decimal places. This allows for the calculation of the elemental formula of the compound, providing definitive confirmation of its chemical composition. researchgate.net For this compound (C16H15N3O), HRMS would be expected to show a protonated molecular ion [M+H]+ with a specific mass-to-charge ratio (m/z) that matches the theoretical value calculated from the isotopic masses of its constituent atoms. uni.lu This technique is a cornerstone of chemical characterization, verifying that the synthesized compound has the correct molecular formula. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While specific experimental FT-IR and FT-Raman spectra for this compound are not extensively documented in publicly available literature, a comprehensive analysis can be constructed by comparing its structural features with those of closely related pyrazole derivatives that have been thoroughly studied. tandfonline.comresearchgate.netresearchgate.net The vibrational spectrum of this compound is determined by the collective vibrational modes of its constituent parts: the pyrazole ring, the 2-methoxyphenyl group, and the amine substituent. Theoretical calculations, typically using the B3LYP method with a basis set like 6-311++G(d,p), are instrumental in assigning the observed vibrational bands to specific molecular motions. researchgate.netnih.gov

The vibrational assignments are generally based on the Total Energy Distribution (TED) analysis, which provides the contribution of each internal coordinate to a specific vibrational mode. nih.gov Key vibrational modes for this compound would include the stretching and bending vibrations of N-H, C-H, C=C, C-N, C-O, and C-C bonds, as well as the deformation modes of the pyrazole and phenyl rings.

Detailed Vibrational Mode Analysis (Based on Analogous Structures)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of a compound.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, charge transfer)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For a molecule like 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, these calculations would reveal the most probable sites for electrophilic and nucleophilic attack and provide insights into its potential for charge transfer interactions, which are vital in biological receptor binding.

Prediction of Molecular Geometry and Conformational Preferences

Quantum chemical methods are used to determine the most stable three-dimensional arrangement of a molecule's atoms. For this compound, this would involve optimizing the geometry to find the lowest energy conformation. Understanding the preferred conformation is essential as the shape of a molecule dictates how it can interact with a biological target. The rotational freedom around the single bond connecting the phenyl and pyrazole (B372694) rings would be a key area of investigation.

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these calculations would predict the chemical shifts in ¹H and ¹³C NMR spectra, the vibrational frequencies in an IR spectrum, and the electronic transitions in a UV-Vis spectrum.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a small molecule (ligand) might interact with a biological macromolecule (target).

Ligand-Target Interaction Prediction (e.g., enzyme active sites, receptor binding)

Molecular docking simulations would be employed to predict the binding affinity and orientation of this compound within the active site of a specific enzyme or the binding pocket of a receptor. These studies are foundational in drug discovery for identifying potential therapeutic targets and for lead optimization. The methoxyphenyl and amine groups on the pyrazole scaffold would be of particular interest for their potential to form key interactions.

Understanding Binding Modes at a Molecular Level

Docking studies provide a detailed view of the intermolecular interactions between the ligand and the target. For this compound, this would involve identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. This understanding is critical for explaining the molecule's biological activity and for designing more potent and selective analogs.

While the broader family of pyrazole derivatives has been the subject of numerous computational studies, demonstrating their potential as anticancer, anti-inflammatory, and antimicrobial agents, the specific data for this compound remains to be published. nih.govnih.gov Future research focusing on this particular compound would be necessary to populate the detailed theoretical and computational profile outlined above.

Conformational Flexibility and Dynamic Behavior (e.g., Molecular Dynamics Simulations)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For a molecule like this compound, MD simulations can provide valuable insights into its structural dynamics, which are crucial for understanding its interactions with biological targets. researchgate.net

In a typical MD simulation study of pyrazole derivatives, the molecule is placed in a simulated physiological environment, such as a water box with ions, and the forces between atoms are calculated using a force field. researchgate.net By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the molecule's flexibility and preferred conformations. eurasianjournals.com

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net This information is particularly valuable in drug design, as it can help to understand how the ligand adapts its conformation upon binding to a receptor. researchgate.net

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like this compound and its analogs, QSAR models can be developed to predict their activity as, for example, kinase inhibitors or other biologically active agents. mdpi.comnih.gov

The development of a 3D-QSAR model typically involves the following steps:

Data Set Selection: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. mdpi.comnih.gov

Molecular Modeling and Alignment: The 3D structures of the molecules in the dataset are generated and aligned based on a common scaffold. mdpi.comnih.gov

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, and hydrophobic fields, are calculated for each molecule. researchgate.net

Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a regression model that correlates the descriptors with the biological activity. researchgate.net The predictive power of the model is then validated using internal and external validation techniques. mdpi.com

For a series of 3,5-diaryl-4,5-dihydropyrazole analogs, a CoMFA study revealed that steric and electrostatic fields contributed significantly to the QSAR equation, suggesting that the biological activity is dominated by van der Waals and electrostatic interactions. researchgate.net In a hypothetical QSAR study of this compound derivatives as kinase inhibitors, a similar approach could be employed.

Below is a hypothetical interactive data table illustrating the kind of data used in a QSAR study for a series of pyrazole analogs.

| Compound ID | Structure (R-group variation) | Experimental pIC50 | Predicted pIC50 | Residual |

| 1 | H | 6.5 | 6.4 | 0.1 |

| 2 | 4-Cl | 7.2 | 7.3 | -0.1 |

| 3 | 4-F | 7.0 | 7.1 | -0.1 |

| 4 | 4-CH3 | 6.8 | 6.7 | 0.1 |

| 5 | 3-Cl | 6.9 | 6.9 | 0.0 |

Pharmacophore Modeling and Design Strategies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For aminopyrazole derivatives, which are known to act as inhibitors of various kinases, pharmacophore models can guide the design of new, more potent compounds. nih.govnih.gov

A pharmacophore model for aminopyrazole-based kinase inhibitors would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazole ring.

Hydrogen Bond Donors: The amine group at the 5-position.

Hydrophobic/Aromatic Regions: The phenyl and methoxyphenyl rings.

Studies on pyrazolone-derived inhibitors of Janus kinases (JAKs) have utilized pharmacophore models based on known inhibitors to screen for new potent compounds. nih.govacs.org These models often highlight the importance of specific hydrogen bonding and hydrophobic interactions within the kinase active site. nih.govacs.org For this compound, a pharmacophore model could be generated based on its docked conformation into the active site of a target kinase. This model would then serve as a template for designing new analogs with improved binding affinity by modifying the substituents to better match the pharmacophoric features. For instance, modifications to the phenyl ring could be explored to enhance hydrophobic interactions or introduce additional hydrogen bonding partners.

Nonlinear Optical (NLO) Properties Research

The investigation of nonlinear optical (NLO) properties in organic molecules is a field of significant interest due to their potential applications in optoelectronics and photonics. ibm.comacs.orgacs.org Pyrazole derivatives, particularly those with donor-acceptor substituents, have been studied for their NLO response. ibm.comacs.orgacs.org The this compound molecule possesses an electron-donating amine group and a methoxyphenyl group, which can also act as a donor, making it a candidate for exhibiting NLO properties.

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the NLO properties of such molecules. nih.gov Key parameters that are calculated include:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

Research on donor-acceptor substituted pyrazoles has shown that 1,3 and 1,4 substitution patterns are generally preferred for significant NLO activity. acs.org The magnitude of the hyperpolarizability is influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated system that connects them. nih.gov For this compound, DFT calculations could predict its NLO response and provide insights into how its electronic structure contributes to these properties.

Below is a hypothetical interactive data table presenting calculated NLO properties for a series of substituted pyrazoles.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Pyrazole | 2.22 | 50.3 | 25.6 |

| 3-Amino-1H-pyrazole | 3.15 | 62.1 | 150.8 |

| 3-(p-nitrophenyl)-1H-pyrazole | 5.89 | 125.4 | 850.2 |

| 3-(p-aminophenyl)-5-nitro-1H-pyrazole | 8.54 | 150.7 | 2500.5 |

Potential Biological Targets and Mechanistic Investigations

Enzyme Inhibition Studies and Mechanisms

The unique structural characteristics of the pyrazole (B372694) ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a versatile scaffold for designing enzyme inhibitors. Derivatives of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine have been explored for their inhibitory activity against several key enzyme systems.

Inhibition of Specific Kinases (e.g., p38MAPK, Bruton's tyrosine kinase)

While the pyrazole nucleus is a core component of many kinase inhibitors, specific research detailing the inhibitory activity of this compound against p38 Mitogen-Activated Protein Kinase (p38MAPK) or Bruton's tyrosine kinase (BTK) is not extensively documented in the current literature. ijcaonline.orgnih.govnih.gov

Kinase inhibitors are crucial in cancer therapy, and various pyrazole-containing compounds have been developed for this purpose. nih.gov For instance, different heterocyclic scaffolds, including bipyrazole derivatives, have been investigated as potential inhibitors for p38 MAPK isoforms, which are implicated in inflammatory diseases and cancer. ijcaonline.orgnih.gov Similarly, numerous BTK inhibitors, essential for treating B-cell malignancies, have been developed, though these typically feature different core structures like pyrazolo[3,4-d]pyrimidine. nih.govresearchgate.netmdpi.com Further investigation is required to determine if the this compound scaffold can be adapted for selective kinase inhibition.

Thrombin Inhibition via Serine-Trapping Mechanisms

Derivatives of 1H-pyrazol-5-amine have been identified as potent thrombin inhibitors that operate through a covalent, serine-trapping mechanism. mdpi.comsemanticscholar.org Thrombin, a key serine protease in the coagulation cascade, represents an important target for antithrombotic drugs. mdpi.com

In a notable study, flexible acylated 1H-pyrazol-5-amines were synthesized and evaluated for their biological activity. Several derivatives emerged as powerful thrombin inhibitors with IC50 values in the nanomolar range. mdpi.comsemanticscholar.org The mechanism involves the transfer of the acyl group from the pyrazole compound to the catalytic Serine 195 residue of thrombin. This covalent modification temporarily inhibits the enzyme's function. A mass-shift assay with the most potent derivative, compound 24e , confirmed this mechanism by showing a mass increase corresponding to the addition of the acyl moiety to the thrombin protein. mdpi.com

The inhibitory potency was found to be highly dependent on the substituents on the pyrazole core. For instance, a 3-pyridyl-substituted derivative (24e ) was significantly more potent than its 3-phenyl-substituted counterpart. mdpi.com This highlights the specific structure-activity relationships that govern the interaction with the thrombin active site.

| Compound | Core Structure | Modification | Thrombin IC50 (nM) | Reference |

|---|---|---|---|---|

| 24e | 1H-pyrazol-5-amine | Acylated, 3-pyridyl substitution | 16 | mdpi.com |

| 34a | 1H-pyrazol-5-amine | Acylated, flexible chain | Potent (16-80 nM range) | mdpi.com |

| 34b | 1H-pyrazol-5-amine | Acylated, flexible chain | Potent (16-80 nM range) | mdpi.com |

| 24g | 1H-pyrazol-5-amine | Acylated, 3-phenyl substitution | 419 | mdpi.com |

Inhibition of Other Enzyme Systems (e.g., Monoamine Oxidases)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.commdpi.com The pyrazoline scaffold, a reduced form of pyrazole, has been incorporated into compounds designed as MAO inhibitors. nih.gov

Studies on various pyrazoline derivatives have shown selective and reversible inhibition of both MAO-A and MAO-B isoforms. nih.gov For example, a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were found to be selective and potent inhibitors of human MAO-A. nih.gov However, direct studies evaluating this compound specifically for MAO inhibition are not prominent in the reviewed literature. The established activity of related pyrazole and pyrazoline compounds suggests that this scaffold could potentially be optimized for MAO inhibition. nih.gov

Cytochrome P450 (CYP) Interactions and Inhibition Mechanisms

Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes is a primary cause of drug-drug interactions. The pyrazole ring is known to interact with CYP enzymes, often through the coordination of one of its nitrogen atoms with the heme iron at the enzyme's active site. nih.govsigmaaldrich.com

Research has shown that pyrazole and its derivatives can act as inhibitors and, in some cases, inducers of specific CYP isoforms. nih.gov For example, pyrazole itself demonstrates a moderate affinity for the CYP2E1 catalytic site, and this interaction can lead to a mixed cooperative inhibition mechanism. nih.gov However, specific data on the interaction between this compound and various CYP isoforms is not available in the cited studies. Given the general propensity of pyrazole-containing compounds to inhibit CYPs, this represents an area for future investigation to assess the potential for drug-drug interactions. google.com

Receptor Binding Investigations

Beyond enzyme inhibition, the this compound scaffold serves as a foundation for ligands targeting G-protein coupled receptors (GPCRs), which are critical in cell signaling and are the targets of a large percentage of modern drugs.

Neurotensin (B549771) Receptor Interactions (NTS1, NTS2, NTS3) and Selectivity

Derivatives of the 5-(2-methoxyphenyl)-1H-pyrazol core structure have been extensively studied as ligands for neurotensin receptors (NTS1 and NTS2). nih.govnih.govrti.org Neurotensin is a peptide neurotransmitter involved in various physiological processes, including pain modulation, making its receptors attractive therapeutic targets. nih.gov

Initial research focused on analogues of SR48692, a known neurotensin receptor ligand containing the pyrazole scaffold. nih.govacs.org By modifying this parent compound, researchers aimed to develop new molecules with improved selectivity for the NTS2 receptor over the NTS1 receptor, as NTS1 has been associated with certain adverse effects. acs.org This effort led to the discovery of compounds like 7b (NTRC-739), which demonstrated high selectivity for NTS2. nih.govnih.govacs.org This compound, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, showed potent partial agonism at the NTS2 receptor while having no significant activity at NTS1. acs.org

The selectivity appears to be driven by specific structural features. Studies revealed that the NTS1 receptor's activity is more heavily dependent on interactions with a dimethoxyphenyl ring compared to the NTS2 receptor, allowing for modifications that reduce NTS1 affinity while retaining or enhancing NTS2 affinity. nih.gov

| Compound | Core Structure | NTS1 Activity | NTS2 Activity | Selectivity | Reference |

|---|---|---|---|---|---|

| SR48692 (5a) | 5-(2-methoxyphenyl)-1H-pyrazol | Antagonist (prefers NTS1) | Lower affinity | NTS1 preferential | nih.govacs.org |

| SR142948a (5b) | 5-(2-methoxyphenyl)-1H-pyrazol | Antagonist | Agonist | Non-selective | nih.govacs.org |

| NTRC-739 (7b) | 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol | No activity | Potent partial agonist | NTS2 selective | nih.govacs.org |

Other Receptor Systems

While much research on pyrazole derivatives focuses on enzyme inhibition, this class of compounds also interacts with various receptor systems. Analogues of this compound have shown affinity for sigma receptors, neurotensin receptors, and serotonin (B10506) receptors.

Sigma Receptors: A range of pyrazole derivatives have been identified as selective inhibitors of the sigma receptor. researchgate.net These receptors, including subtypes σ1 and σ2, are involved in numerous cellular functions and are considered targets for neuropsychiatric disorders. nih.gov The specific interactions of this compound with these receptors are an area for further investigation.

Neurotensin Receptors (NTS): Notably, a derivative of the core structure, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was identified as a potent and selective nonpeptide partial agonist for the neurotensin receptor type 2 (NTS2). nih.govacs.orgnih.govrti.org This discovery stemmed from modifications of pyrazole-based compounds that were initially nonselective or preferred the NTS1 subtype. nih.govacs.org The interaction with NTS receptors is significant as these receptors play a role in analgesia, making NTS2-selective compounds potential candidates for pain management. nih.govnih.gov

Serotonin Receptors (5-HT): Phenyl-pyrazole ureas and other derivatives have been developed as potent and selective inverse agonists for the serotonin 5-HT(2A) receptor. nih.gov The 5-HT(2A) receptor is a key target for antipsychotics and antidepressants and is involved in processes like platelet aggregation and cognition. nih.govfrontiersin.org The structural similarity of this compound suggests a potential for interaction with this G protein-coupled receptor (GPCR) system. nih.govutmb.edu

Cellular Pathway Modulation Studies

Substituted pyrazoles are well-documented for their anticancer properties, which are exerted through various cellular mechanisms, primarily cell growth inhibition and the induction of apoptosis. researchgate.net

Cell Growth Inhibition: One of the key mechanisms for the anticancer effect of pyrazole derivatives is the inhibition of cyclin-dependent kinases (CDKs). For instance, certain pyrazolo[3,4-d]pyrimidinone derivatives have demonstrated potent inhibitory activity against CDK1 and CDK2. This inhibition disrupts the cell cycle, leading to a halt in cell proliferation. researchgate.net Studies on pyrazole-indole hybrids also showed significant inhibitory activity toward CDK-2, which correlated with cell cycle arrest. nih.gov

Apoptosis Induction: A primary pathway for the anticancer activity of pyrazoles is the induction of programmed cell death, or apoptosis. mdpi.com Mechanistic studies on various pyrazole analogues have revealed several ways this is achieved:

Bcl-2 Family Modulation: Many 1,3,5-trisubstituted-1H-pyrazole derivatives function as inhibitors of the anti-apoptotic protein Bcl-2. rsc.org This inhibition shifts the cellular balance towards apoptosis, a process further confirmed by the observed upregulation of the pro-apoptotic protein Bax. researchgate.netnih.govnih.gov

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Treatment of cancer cells with pyrazole derivatives has been shown to activate key executioner caspases, such as caspase-3 and caspase-9, leading to the biochemical and morphological hallmarks of apoptosis. researchgate.netnih.govmdpi.comnih.gov

DNA Damage: Some pyrazole compounds induce genotoxic stress through the generation of DNA strand breaks, which can trigger apoptotic pathways. rsc.org

Tubulin Polymerization Inhibition: A novel pyrazole compound, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs. This disruption leads to cell cycle arrest and apoptosis. mdpi.com

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Mechanism |

|---|---|---|---|

| Compound 11 (Pyrazole Derivative) | MCF-7 (Breast) | 2.85 | COX-2/EGFR/Topo-1 inhibition, Apoptosis (Bax↑, Bcl-2↓, Caspase-3/9 activation) researchgate.netnih.gov |

| Compound 11 (Pyrazole Derivative) | HT-29 (Colon) | 2.12 | |

| Compound 7a (Pyrazole-Indole Hybrid) | HepG2 (Liver) | 6.1 | CDK-2 inhibition, Apoptosis (Bcl-2↓, Caspase-3 activation) nih.gov |

| Compound 7b (Pyrazole-Indole Hybrid) | HepG2 (Liver) | 7.9 | |

| Compound 1d (5-Aminopyrazole) | K562 (Leukemia) | GI50 < 10 | Cell growth inhibition nih.gov |

The pyrazole nucleus is a core component of many compounds with broad-spectrum antimicrobial activity against bacteria and fungi. mdpi.com While the precise mechanism for every derivative is not always fully elucidated, research points to several modes of action. benthamscience.comresearchgate.net

One identified mechanism is the disruption of the bacterial cell wall. nih.gov Certain pyrazole-derived hydrazones have demonstrated bactericidal or bacteriostatic effects by compromising the integrity of this essential structure. nih.gov Another potential target is DNA gyrase, an enzyme crucial for bacterial DNA replication. In silico studies have predicted that pyrazole-imidazole-triazole hybrids bind to DNA gyrase, suggesting this as their mode of action. nih.gov The stability and reactivity of the pyrazole and related pyrazoline scaffolds allow for a variety of chemical substitutions, enabling the development of compounds active against multidrug-resistant (MDR) strains. nih.gov

| Compound Class | Target Organism | Activity (MIC) | Potential Mechanism |

|---|---|---|---|

| Naphthyl-substituted pyrazole-hydrazone | S. aureus, A. baumannii | 0.78–1.56 µg/mL | Bacterial cell wall disruption nih.gov |

| Pyrazole-imidazole-triazole hybrid | S. aureus, E. coli, P. aeruginosa | Low µmol/mL | DNA gyrase inhibition (predicted) nih.gov |

| Pyrazoline derivative (Compound 9) | S. aureus (MDR), E. faecalis (MDR) | 4 µg/mL | Bacteriostatic nih.gov |

The anti-inflammatory properties of pyrazole derivatives are among their most studied biological activities. mdpi.com The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

COX Inhibition: Many 3,5-disubstituted pyrazoles are selective inhibitors of cyclooxygenase-2 (COX-2). nih.govacs.org COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins (B1171923) at sites of inflammation. nih.gov By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. rsc.orgnih.gov The selectivity of pyrazole derivatives for COX-2 is often significant, with some compounds showing inhibitory potencies comparable or superior to the reference drug celecoxib. nih.govrsc.orgnih.gov

Inhibition of Pro-inflammatory Mediators: Beyond direct enzyme inhibition, pyrazole derivatives also modulate other aspects of the inflammatory response. Studies on pyrazole–pyridazine hybrids have shown they can suppress the production of key pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in activated macrophages. rsc.orgnih.gov Certain 3,5-disubstituted pyrazoles have also been identified as potent suppressors of TNF-α and IL-1β. alliedacademies.org Some pyrazolyl thiazolone hybrids have demonstrated the ability to suppress the differentiation of monocytes into macrophages and induce macrophage apoptosis, adding another layer to their anti-inflammatory action. nih.gov

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

|---|---|---|

| Compound 11 (Pyrazole Derivative) | 0.043 | > 2325 |

| Compound 6f (Pyrazole-pyridazine hybrid) | 1.15 | > 43.47 rsc.orgnih.gov |

| Pyrazolyl thiazolone derivative | 0.09 - 0.14 | High nih.gov |

| Celecoxib (Reference) | ~0.045 - 1.74 | > 30 - 327 |

Investigation of Active Pharmacophores and Structure-Mechanism Relationships

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. nih.govdntb.gov.ua The pyrazole ring itself is a key pharmacophore, with substitutions at various positions dictating the biological target and activity. nih.gov

For anti-inflammatory activity , the 1,5-diaryl pyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition. nih.gov Molecular modeling studies suggest that specific substituents can form critical hydrogen bonds with amino acid residues in the COX-2 active site, such as Ser530 and Tyr355, enhancing binding affinity and inhibitory activity. nih.gov The presence of a methyl sulfonyl group and a central phenyl ring are also identified as important pharmacophoric features for COX-2 inhibition. mdpi.com

In the context of anticancer activity , SAR analyses have highlighted the importance of specific functional groups for cytotoxicity. For instance, the presence of chlorophenyl, thiazole, and sulfonamide groups on the pyrazole scaffold has been shown to enhance anticancer effects. rsc.org For activity against breast cancer cell lines, the presence of hydroxyl groups on the phenyl rings, particularly at the C5' position, appears to enhance cell death, while excessive methoxylation can suppress the cytotoxic effect. mdpi.com A 3-unsubstituted pyrazole scaffold has been identified as a key determinant for the anti-proliferative activity of some 5-aminopyrazole series. nih.gov

The design of antimicrobial pyrazoles also relies on understanding SAR. For example, some studies indicate that increasing the polarity of the compound enhances efficacy against Gram-positive bacteria, whereas the presence of methoxy (B1213986) groups can improve activity against Gram-negative strains.

Finally, for receptor binding , the pyrazole scaffold serves as a rigid core from which substituents can be oriented to fit into specific receptor pockets. In the development of NTS2-selective ligands, it was found that the carboxylic acid group was a primary attachment point for receptor interaction, as its removal led to a complete loss of activity. nih.gov This highlights how specific functional groups attached to the pyrazole core are essential for receptor-mediated mechanisms.

Applications in Medicinal Chemistry Research and Chemical Biology

Design and Synthesis of Novel Bioactive Scaffolds

The 3-(2-methoxyphenyl)-1H-pyrazol-5-amine scaffold is a highly versatile starting material for the synthesis of novel bioactive compounds. nih.gov The presence of a reactive amino group at the C5 position and an aryl substituent at the C3 position allows for extensive chemical modification to generate diverse molecular architectures. scirp.org A primary application of 5-aminopyrazole derivatives is in the construction of fused heterocyclic systems, which often exhibit enhanced pharmacological activities compared to their monocyclic precursors. beilstein-journals.org

One of the most prominent applications is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com These fused bicyclic systems are structurally analogous to purines, allowing them to interact with a variety of biological targets. The synthesis typically involves the condensation reaction of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-enaminone or a derivative of malononitrile. researchgate.netmdpi.com This reaction builds the pyrimidine (B1678525) ring onto the pyrazole (B372694) core. mdpi.com The specific substituents on both the aminopyrazole and the reaction partner can be varied to create a library of compounds with different electronic and steric properties, which is crucial for exploring structure-activity relationships (SAR). mdpi.comresearchgate.net For instance, reacting 5-aminopyrazoles with 2-(arylidene)malononitriles or 3-(dimethylamino)-1-aryl-prop-2-en-1-ones has been shown to produce pyrazolo[1,5-a]pyrimidines with antimicrobial and antioxidant activities. mdpi.com

Beyond pyrazolo[1,5-a]pyrimidines, 5-aminopyrazoles are precursors to other fused systems like pyrazolopyridines and pyrazolotriazines. nih.govbeilstein-journals.org Multi-component reactions (MCRs) are often employed for this purpose, offering an efficient and eco-friendly approach to generating molecular complexity in a single step. scirp.org The versatility of the 5-aminopyrazole scaffold has led to its use in developing compounds with a wide spectrum of biological activities. nih.gov

Table 1: Examples of Bioactive Scaffolds Derived from 5-Aminopyrazoles

| Scaffold Name | General Synthetic Method | Reported Biological Activities |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Cyclo-condensation with β-dicarbonyls, β-enaminones, or β-ketonitriles. mdpi.com | Anticancer, Antimicrobial, Hepatitis C Virus Inhibition, Anti-inflammatory. nih.govmdpi.com |

| Pyrazolo[3,4-b]pyridines | Three-component reaction with aldehydes and active methylene (B1212753) compounds. beilstein-journals.org | Anticancer, Antimicrobial. beilstein-journals.org |

| Imidazo[1,2-b]pyrazoles | Cyclization with reagents like chloroacetonitrile. nih.gov | Antioxidant. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Condensation with carbonyl compounds. scirp.org | Kinase Inhibition. nih.gov |

Development of Molecular Probes for Biological Research

The pyrazole scaffold is increasingly being utilized in the design of molecular probes for bioimaging and sensing applications, owing to its favorable photophysical properties and synthetic accessibility. nih.govnih.gov While direct studies on this compound as a molecular probe are not extensively documented, its structural features suggest significant potential in this area. The combination of a pyrazole core with other fluorogenic units, like naphthalene, has been used to create chemosensors for detecting biologically important metal ions such as Zn²⁺ and Mg²⁺. rsc.org

The development of fluorescent probes often involves conjugating a fluorophore with a specific receptor unit that can selectively interact with the target analyte. nih.gov The amino group on the this compound scaffold serves as a convenient handle for attaching various fluorophores or receptor moieties. The photophysical properties of the resulting probe, such as its absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the pyrazole and phenyl rings. nih.gov For instance, pyrazole derivatives have been successfully employed as fluorescent probes for sensing cations, anions, and small molecules, where the binding event leads to a detectable change in fluorescence (e.g., "turn-on" or "turn-off" response). nih.govrsc.org The design of such probes often relies on mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). rsc.org

Recent research has highlighted the development of pyrazole-based probes for detecting specific proteins that are biomarkers for diseases like cancer, demonstrating their utility in real-time monitoring of biological processes in living cells. nih.gov

Scaffold Hop and Isosteric Replacement Studies

Scaffold hopping and isosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved potency, selectivity, or pharmacokinetic properties while retaining the key biological activity of a parent molecule. pharmablock.com The pyrazole ring is an excellent candidate for such strategies due to its unique combination of electronic and steric properties. nih.gov It can serve as a bioisostere for other aromatic rings, such as benzene (B151609) or other heterocycles. pharmablock.comnih.gov

A notable example of scaffold hopping involves the conversion of a pyrimidine core to a pyrazole core. nih.gov This transformation, which can be achieved under mild conditions, allows chemists to leverage the well-established chemistry of pyrimidines to access diverse pyrazole structures that might be difficult to synthesize directly. nih.govacs.org This is particularly valuable as both pyrimidines and pyrazoles are prevalent scaffolds in FDA-approved drugs. nih.gov In the development of Aurora kinase inhibitors, researchers replaced a benzene ring with a pyrazole ring, which resulted in compounds that were not only potent but also less lipophilic, thereby possessing better drug-like properties. nih.gov

The pyrazole scaffold itself has been the subject of bioisosteric replacement. In the development of antagonists for the cannabinoid receptor CB1, the 1,5-diarylpyrazole core of the drug rimonabant (B1662492) was successfully replaced with other five-membered heterocycles like imidazoles, triazoles, and thiazoles, yielding new series of potent and selective antagonists. nih.govacs.org This demonstrates that the pyrazole moiety provides a specific three-dimensional arrangement of substituents that can be mimicked by other heterocyclic systems. nih.gov

Table 2: Pyrazole in Scaffold Hopping and Isosteric Replacement

| Original Scaffold/Group | Pyrazole-based Replacement | Rationale/Outcome | Example Drug/Target |

|---|---|---|---|

| Benzene/Aryl Rings | Pyrazole Ring | Improved potency, reduced lipophilicity, improved solubility, metabolically more stable bioisostere for phenol. nih.govpharmablock.comnih.gov | Aurora Kinase Inhibitors. nih.gov |

| Pyrimidine | Pyrazole | Access to novel chemical space, improved physicochemical properties. nih.govresearchgate.net | General Drug Design. nih.gov |

| Pyrazole | Imidazole, Triazole, Thiazole | Discovery of novel intellectual property, exploration of new SAR. nih.govacs.org | CB1 Receptor Antagonists. nih.govacs.org |

| Pyrazole 3-Carboxamide | 5-Alkyl Oxadiazole | Discovery of novel chemotypes with retained biological activity. rsc.org | CB1 Receptor Antagonists. rsc.org |

Lead Optimization Strategies from a Chemical Perspective

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to enhance its therapeutic profile. The this compound scaffold offers multiple avenues for optimization through systematic structure-activity relationship (SAR) studies. nih.gov

Modifications can be targeted at several key positions:

The Pyrazole Core (N1 and N2 positions): Alkylation or arylation at the N1 position of the pyrazole ring is a common strategy to modulate potency and pharmacokinetic properties. nih.gov The nature of the substituent at N1 can influence the compound's orientation within a target's binding site and affect properties like metabolic stability. nih.gov However, N-substitution can sometimes lead to a decrease in activity, highlighting the importance of the N-H group for hydrogen bonding in certain targets. nih.gov

The C3-Aryl Ring: The 2-methoxyphenyl group at the C3 position is a prime site for modification. The position and nature of substituents on this phenyl ring can be altered to probe for additional interactions with the biological target. For example, moving the methoxy (B1213986) group or replacing it with other electron-donating or electron-withdrawing groups can significantly impact binding affinity and selectivity. nih.gov

The C5-Amino Group: The amino group is a key functional handle. It can be acylated, alkylated, or used to form amides or sulfonamides, introducing new functional groups that can form additional hydrogen bonds or hydrophobic interactions. scirp.org In a series of inhibitors for Trypanosoma brucei N-myristoyltransferase, capping the sulfonamide derived from a pyrazole amine was a successful strategy to reduce polar surface area and improve blood-brain barrier permeability. acs.org

A systematic approach to these modifications allows for the development of a detailed SAR, guiding the design of analogs with optimized potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net

Table 3: Potential Lead Optimization Modifications for 3-(Aryl)-1H-pyrazol-5-amine Scaffolds

| Position of Modification | Type of Modification | Potential Impact on Properties | Rationale |

|---|---|---|---|

| Pyrazole N1-H | Alkylation, Arylation | Modulate lipophilicity, metabolic stability, and binding orientation. nih.gov | Explore hydrophobic pockets in the target; block metabolic sites. |

| C3-Phenyl Ring | Vary substituents (position, electronics) | Enhance binding affinity and selectivity. nih.gov | Probe for specific interactions (H-bonds, hydrophobic, electrostatic) with the target. |

| C5-Amino Group | Acylation, Sulfonylation, Alkylation | Improve potency, alter solubility, introduce new interaction points. scirp.orgacs.org | Form key hydrogen bonds or other interactions within the active site. |

| Pyrazole C4-H | Substitution (e.g., methyl, halogen) | Influence conformation and electronics of the pyrazole ring. | Sterically influence the orientation of adjacent substituents. |

Other Potential Research Applications Excluding Clinical of 3 2 Methoxyphenyl 1h Pyrazol 5 Amine

While extensive research specifically detailing the non-clinical applications of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine is emerging, the broader class of pyrazole (B372694) derivatives has been the subject of significant investigation in materials science and analytical chemistry. The unique structural and electronic properties of the pyrazole scaffold, combined with the influence of the methoxyphenyl and amine substituents, suggest a range of potential applications for the title compound, analogous to those demonstrated by its structural relatives.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Routes

While the synthesis of pyrazole (B372694) derivatives is well-established, the development of stereoselective routes for chiral pyrazoles remains a significant area for future research. Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency or a different biological profile than the other. For derivatives of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine that may possess stereogenic centers, the development of asymmetric syntheses is crucial.

Future work should focus on:

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemical outcome of the cyclization reactions that form the pyrazole ring.

Chiral Auxiliaries: Utilizing chiral auxiliaries attached to the starting materials to direct the stereoselective formation of products. The auxiliary can then be removed in a subsequent step.

Enantioselective Derivatization: Developing methods for the selective functionalization of a racemic mixture to isolate or enrich one enantiomer.

Achieving high enantiomeric excess will be critical for elucidating the structure-activity relationships of chiral derivatives and for developing potential therapeutic agents with improved specificity and reduced off-target effects.

Investigation of Green and Sustainable Synthesis Methods

Conventional methods for synthesizing pyrazole derivatives often rely on harsh reaction conditions, volatile organic solvents, and stoichiometric reagents, leading to significant environmental waste. researchgate.net Future research must prioritize the development of green and sustainable synthetic protocols for this compound and its analogs.

Key avenues for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free reactions. researchgate.net

Ultrasonication: The use of ultrasound can enhance reaction rates and yields by promoting efficient mixing and mass transfer. researchgate.net

Aqueous Media: Replacing traditional organic solvents with water is a primary goal of green chemistry, as water is non-toxic, inexpensive, and environmentally benign. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by heating a mixture of solids, minimizes the use of volatile organic compounds. mdpi.com

Reusable Catalysts: The development and use of heterogeneous or magnetic nanoparticle-based catalysts can simplify product purification and allow for catalyst recycling, reducing waste and cost. researchgate.net

A comparison of these potential green methods with conventional approaches highlights the significant advantages in terms of efficiency and environmental impact.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazoles

| Feature | Conventional Methods | Green & Sustainable Methods |

|---|---|---|

| Solvent | Often volatile organic solvents (e.g., ethanol, toluene) researchgate.net | Water, ionic liquids, or solvent-free conditions researchgate.netmdpi.com |

| Energy Source | Conventional heating (reflux) researchgate.net | Microwave irradiation, ultrasonication researchgate.net |

| Reaction Time | Often several hours to days nih.gov | Minutes to a few hours mdpi.com |

| Catalyst | Often stoichiometric acids/bases or homogeneous catalysts | Recyclable heterogeneous catalysts, nanocatalysts researchgate.net |

| Waste Generation | Higher, due to solvent use and difficult catalyst separation | Lower, due to solvent reduction and catalyst recycling |

Exploration of Novel Derivatization and Functionalization Reactions

The this compound scaffold possesses multiple reactive sites suitable for derivatization, including the 5-amino group, the N1-position of the pyrazole ring, and the C4-position. Exploring novel functionalization reactions is essential for creating chemical libraries for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. nih.govnih.gov

Future research should explore:

N-Functionalization: Reactions at the 5-amino group to form amides, sulfonamides, ureas, and thioureas could yield compounds with new biological activities. researchgate.netmdpi.com Reductive amination is another viable strategy. mdpi.com

N1-Alkylation/Arylation: Selective substitution at the N1-position of the pyrazole ring can significantly influence the molecule's electronic properties and biological profile.

C4-Functionalization: The C4-position is a key site for modification. Palladium or copper-catalyzed cross-coupling reactions could be used to introduce a variety of substituents at this position. nih.gov

Synthesis of Fused Heterocycles: Using the amine group as a handle to construct fused ring systems, such as pyrazolo[1,5-a]pyrimidines, can lead to novel molecular architectures with unique properties. nih.gov

In-depth Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding synthetic efforts and biological testing. In-depth computational studies on this compound can provide valuable insights into its structural, electronic, and reactive properties.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to study the molecule's geometry, electronic structure, and predict spectroscopic data (NMR, IR, UV-Vis). mdpi.com It can also be used to investigate reaction mechanisms and predict the regioselectivity of derivatization reactions.

Tautomerism Analysis: The pyrazole ring can exist in different tautomeric forms, which can impact its reactivity and biological interactions. Computational studies can determine the relative stability of these tautomers in different environments. nih.gov

Molecular Docking: To explore potential biological applications, molecular docking simulations can predict the binding modes and affinities of the compound and its derivatives with various biological targets, such as enzymes and receptors. researchgate.net

Reactivity Descriptors: Calculation of Fukui functions and molecular electrostatic potential (MEP) maps can identify the most reactive sites for electrophilic and nucleophilic attack, guiding functionalization strategies. researchgate.net

Table 2: Applications of Computational Methods in Pyrazole Research

| Computational Method | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, geometry, reaction energies. nih.gov | Predict reactivity, stability, and spectroscopic properties. |

| Molecular Docking | Simulate binding of a ligand to a biological target. researchgate.net | Identify potential protein targets and predict binding affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Design new derivatives with enhanced potency. |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time. | Study conformational changes and binding stability with targets. |

Identification of Novel Biological Targets at the Molecular Level

Pyrazole derivatives are known to exhibit a wide range of biological activities by interacting with numerous molecular targets. nih.gov A critical future direction is to systematically screen this compound and a library of its derivatives to identify novel biological targets.

Potential target classes for investigation include:

Kinases: Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy (e.g., Crizotinib, Encorafenib). nih.gov Screening against panels of kinases could reveal new anti-cancer leads.

Cyclooxygenase (COX) Enzymes: Substituted pyrazoles are known to act as anti-inflammatory agents by inhibiting COX enzymes. researchgate.net

G-Protein Coupled Receptors (GPCRs): As a privileged scaffold, pyrazoles can be designed to interact with various GPCRs involved in numerous physiological processes.

Microbial Enzymes: With the rise of antimicrobial resistance, screening for inhibitors of essential bacterial or fungal enzymes is a high-priority research area. nih.gov

Parasitic Targets: Pyrazole derivatives have shown promise as inhibitors of key enzymes in parasites like Trypanosoma cruzi. nih.gov

High-throughput screening campaigns followed by detailed biochemical and cellular assays will be essential to validate hits and elucidate the mechanism of action at the molecular level.

Application as Chemical Probes for Cellular Pathways

Once a specific biological target has been identified and validated, derivatives of this compound can be developed into chemical probes. These specialized tools are invaluable for studying complex cellular pathways and understanding the role of the target protein in health and disease.

The development of chemical probes would involve:

Attachment of Reporter Tags: Synthesizing derivatives that incorporate fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels.

Target Engagement Studies: Using these probes in cellular systems to confirm direct binding to the intended target and to quantify target engagement.

Imaging and Proteomics: Employing fluorescently labeled probes for cellular imaging to visualize the subcellular localization of the target protein. Biotinylated or photo-reactive probes can be used in chemical proteomics experiments to identify the target's binding partners and associated protein complexes.

These studies can provide a deeper understanding of cellular biology and help validate new targets for therapeutic intervention.

Advancements in Materials Science and Analytical Research

The application of pyrazole derivatives extends beyond medicine into materials science and analytical chemistry. chemimpex.com The structural features of this compound, specifically its multiple nitrogen atoms and aromatic rings, make it an attractive building block for novel materials.

Unexplored avenues include:

Coordination Polymers and MOFs: The pyrazole and amine nitrogens can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing. nih.gov

Organic Electronics: Pyrazole-based compounds can possess interesting photophysical properties. Research into their use as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be a fruitful area.

Chemical Sensors: Functionalized derivatives could be designed to selectively bind to specific analytes (e.g., metal ions, anions), leading to a detectable change in a physical property like color or fluorescence. This would enable their use as chemosensors.

Corrosion Inhibitors: The nitrogen-rich heterocyclic structure suggests potential application as a corrosion inhibitor for metals, by adsorbing onto the metal surface and forming a protective layer.

Exploring these non-biological applications could lead to the development of advanced materials with tailored properties and new analytical tools.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of 2-methoxyphenylhydrazine with α,β-unsaturated carbonyl compounds (e.g., chalcones) under acidic or basic conditions. For example, hydrazine hydrate and phenyl hydrazine are refluxed with precursors in methanol or ethanol, followed by purification via recrystallization . Key parameters include temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., piperidine for cyclization) . Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrazole ring structure and substituent positions, with characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons. Mass spectrometry (MS) validates molecular weight (e.g., m/z 201 for C₁₀H₁₁N₃O), while IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and C=N/C-O bonds . X-ray crystallography, though less common, provides definitive confirmation of planar geometry and hydrogen-bonding interactions .

Q. What are the key chemical reactions of this compound, and how do they expand its utility?

- Methodology : The amine group undergoes nucleophilic substitution (e.g., alkylation with alkyl halides) or acylation (with acyl chlorides), enabling functionalization. Oxidation with KMnO₄ in acidic media yields pyrazole-N-oxide derivatives, while electrophilic aromatic substitution (e.g., nitration) modifies the phenyl ring . These reactions are monitored via HPLC to track byproduct formation and optimize regioselectivity.

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy) on the phenyl ring affect biological activity and target binding?

- Methodology : Structure-Activity Relationship (SAR) studies compare analogues like 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine. The methoxy group enhances electron-donating effects, improving interactions with hydrophobic enzyme pockets (e.g., antimicrobial targets). Computational docking (AutoDock Vina) and MD simulations predict binding affinities, validated via enzymatic assays (e.g., MIC values against E. coli) . Fluorine or chlorine substituents increase electronegativity, altering pharmacokinetics .

Q. What strategies mitigate poor aqueous solubility of this compound derivatives without compromising bioactivity?

- Methodology : Introducing hydrophilic groups (e.g., methoxymethyl or hydroxyl) at non-critical positions improves solubility. Co-crystallization with cyclodextrins or formulation as hydrochloride salts enhances dissolution rates. Solubility parameters (LogP, Hansen solubility) are calculated via COSMO-RS simulations and validated experimentally using shake-flask methods .

Q. How can conflicting data on antimicrobial efficacy across studies be resolved?

- Methodology : Discrepancies may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and validate using reference strains. Cross-check purity via HPLC (>95%) and assess cytotoxicity (MTT assay) to distinguish true antimicrobial effects from artifacts .

Data-Driven Analysis

Q. What computational tools predict the metabolic stability of this compound derivatives?

- Methodology : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism and plasma stability. In vitro microsomal assays (human liver microsomes) quantify half-life (t₁/₂), while LC-MS/MS identifies major metabolites. Compare with analogues like 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine to assess fluorine’s impact on oxidative degradation .

Q. How do crystallographic studies inform molecular interactions in metal complexes of this compound?

- Methodology : Single-crystal X-ray diffraction reveals coordination geometries (e.g., octahedral or square planar) when the pyrazole nitrogen binds to transition metals (Cu²⁺, Zn²⁺). Electron density maps and Hirshfeld surfaces analyze hydrogen bonding and π-π stacking, critical for designing catalysts or metallodrugs .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction time and improve yield .

- Characterization : Combine LC-MS with high-resolution NMR for unambiguous structural confirmation.

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.